ATP-Competitive Mechanism Differentiates CGA-JK3 from Allosteric IKKβ Inhibitor BMS-345541 in Kinetic Assays
CGA-JK3 is an ATP-competitive inhibitor of IKKβ, demonstrated by its ability to increase the Km for ATP without altering the Vmax of the kinase reaction [1]. This is in direct contrast to BMS-345541, an allosteric IKKβ inhibitor, which alters both Km and Vmax values [1]. In cell-free kinetic assays, rhIKKβ exhibited a Km of 0.93 μM and Vmax of 13,400 Δcpm/min for ATP; treatment with CGA-JK3 increased the Km value without changing Vmax, whereas BMS-345541 changed both parameters [1]. The ATP-competitive mechanism was further confirmed by CGA-JK3's dose-dependent displacement of a fluorescent ATP-TNP probe from the rhIKKβ complex, a property not shared by allosteric inhibitors [1].
| Evidence Dimension | Enzyme inhibition mechanism (Km/Vmax effect) |
|---|---|
| Target Compound Data | CGA-JK3: increases Km, does not alter Vmax; dose-dependently displaces ATP-TNP probe from rhIKKβ |
| Comparator Or Baseline | BMS-345541: alters both Km and Vmax; no ATP-probe displacement reported |
| Quantified Difference | Qualitative mechanistic divergence: CGA-JK3 (competitive) vs. BMS-345541 (allosteric); Km for ATP without inhibitor = 0.93 μM |
| Conditions | Cell-free rhIKKβ kinase assay with [γ-32P]ATP and IKKtide substrate; ATP-TNP fluorescence displacement assay with recombinant human IKKβ |
Why This Matters
ATP-competitive vs. allosteric inhibition determines sensitivity to intracellular ATP concentrations and differential effects on IKKβ conformational dynamics, directly impacting experimental reproducibility and in vivo translation.
- [1] Choi JH, et al. Caffeic Acid Cyclohexylamide Rescues Lethal Inflammation in Septic Mice through Inhibition of IκB Kinase in Innate Immune Process. Sci Rep. 2017 Feb 1;7:41180. View Source
